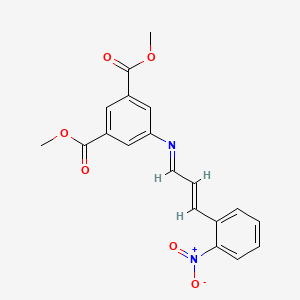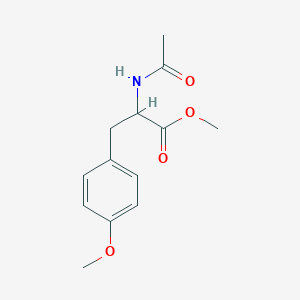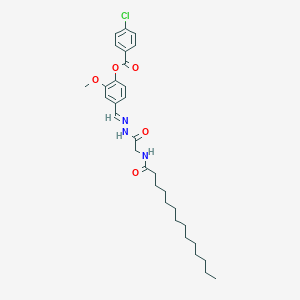
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate is a complex organic compound with a molecular formula of C31H42ClN3O5 and a molecular weight of 572.15 . This compound is notable for its unique structure, which includes a methoxy group, a tetradecanoylamino group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate typically involves multiple steps. The process begins with the preparation of the core phenyl benzoate structure, followed by the introduction of the methoxy group and the tetradecanoylamino group. The carbohydrazonoyl group is then added through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives .
Applications De Recherche Scientifique
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
What sets 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
880055-00-5 |
|---|---|
Formule moléculaire |
C31H42ClN3O5 |
Poids moléculaire |
572.1 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C31H42ClN3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-29(36)33-23-30(37)35-34-22-24-15-20-27(28(21-24)39-2)40-31(38)25-16-18-26(32)19-17-25/h15-22H,3-14,23H2,1-2H3,(H,33,36)(H,35,37)/b34-22+ |
Clé InChI |
KYLSBERKNRYZRY-PPOKSSTKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


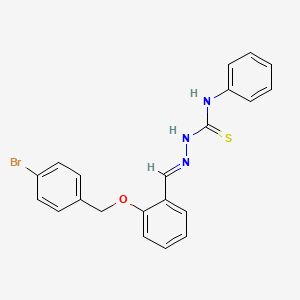
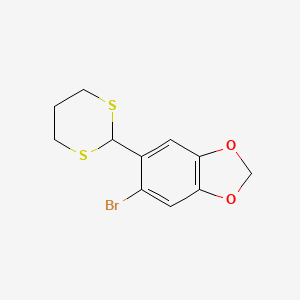





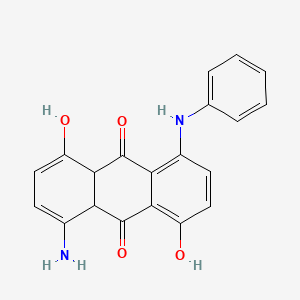
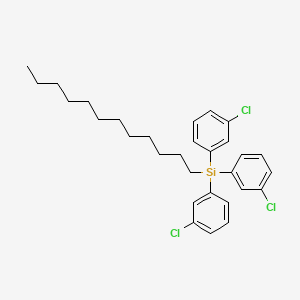

![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
